Cas no 42191-47-9 (Benzeneethanimidamide,N-hydroxy-4-nitro-)

Benzeneethanimidamide, N-hydroxy-4-nitro-, is a nitro-substituted amidine derivative with applications in organic synthesis and pharmaceutical research. Its structure features a reactive amidine group and a nitro substituent, making it a versatile intermediate for the preparation of heterocyclic compounds and bioactive molecules. The compound exhibits stability under controlled conditions and is compatible with various synthetic transformations, including cyclization and condensation reactions. Its nitro group enhances electrophilic reactivity, facilitating further functionalization. Suitable for use in controlled environments, this compound is handled with standard laboratory precautions due to its potential sensitivity. It is primarily utilized in research settings for the development of novel chemical entities.
Benzeneethanimidamide,N-hydroxy-4-nitro- structure
42191-47-9 structure
Product Name:Benzeneethanimidamide,N-hydroxy-4-nitro-
CAS No:42191-47-9
MF:C8H9N3O3
MW:195.175361394882
CID:334873
PubChem ID:9566464
Update Time:2025-05-26

Benzeneethanimidamide,N-hydroxy-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanimidamide,N-hydroxy-4-nitro-
    • N-Hydroxy-2-(4-nitro-phenyl)-acetamidine
    • N'-hydroxy-2-(4-nitrophenyl)ethanimidamide
    • 2-(4-nitro-phenyl)-acetamide oxime
    • 2-(4-Nitro-phenyl)-acetamidoxim
    • N-hydroxy-2-(4-nitrophenyl)acetamidine
    • p-Nitro-phenylacetamidoxim
    • p-nitro-phenylacetamidoxime
    • N-Hydroxy(4-nitrophenyl)ethanimidamide
    • HMS561P13
    • AKOS037479250
    • NSC-209072
    • SCHEMBL12402233
    • 42191-47-9
    • (1Z)-N'-hydroxy-2-(4-nitrophenyl)ethanimidamide
    • (Z)-N'-HYDROXY-2-(4-NITROPHENYL)ETHANIMIDAMIDE
    • DTXSID40962355
    • BENZENEETHANIMIDAMIDE, N-HYDROXY-4-NITRO-
    • NSC209072
    • MDL: MFCD05865152
    • Inchi: 1S/C8H9N3O3/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10)
    • InChI Key: AXZQCCJPIUSSSZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C/C(=N/O)/N)=O

Computed Properties

  • Exact Mass: 195.06447
  • Monoisotopic Mass: 195.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 101.75
  • LogP: 2.10720

Benzeneethanimidamide,N-hydroxy-4-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF91866-5g
BENZENEETHANIMIDAMIDE, N-HYDROXY-4-NITRO-
42191-47-9 95%
5g
$1045.00 2024-04-20

Additional information on Benzeneethanimidamide,N-hydroxy-4-nitro-

Comprehensive Overview of Benzeneethanimidamide, N-hydroxy-4-nitro- (CAS No. 42191-47-9)

Benzeneethanimidamide, N-hydroxy-4-nitro- (CAS No. 42191-47-9) is a specialized organic compound that has garnered significant attention in chemical research and industrial applications. This compound, characterized by its unique molecular structure, plays a pivotal role in various synthetic processes. Its nitro and hydroxy functional groups make it a versatile intermediate in the synthesis of more complex molecules. Researchers and industry professionals often seek information on its properties, applications, and safety profiles, making it a subject of frequent queries in academic and industrial databases.

The compound's chemical name and CAS number are critical identifiers for accurate literature searches and regulatory compliance. Users frequently search for "Benzeneethanimidamide, N-hydroxy-4-nitro- uses" or "CAS 42191-47-9 properties" to understand its role in pharmaceuticals, agrochemicals, or material science. Its nitro group contributes to its reactivity, enabling it to participate in redox reactions and serve as a precursor for amines. Meanwhile, the hydroxy group enhances its solubility in polar solvents, broadening its utility in aqueous-phase reactions.

In recent years, the demand for high-purity intermediates like Benzeneethanimidamide, N-hydroxy-4-nitro- has surged due to advancements in green chemistry and sustainable synthesis. Environmental concerns and regulatory pressures have driven researchers to explore eco-friendly methods for its production. Queries such as "sustainable synthesis of N-hydroxy-4-nitro-Benzeneethanimidamide" reflect this trend. Additionally, its potential applications in bioconjugation and drug delivery systems have sparked interest, aligning with the growing focus on targeted therapies and precision medicine.

The compound's spectroscopic properties, including NMR and IR spectra, are frequently studied to ensure quality control and structural verification. Analytical chemists often search for "CAS 42191-47-9 spectroscopic data" to compare experimental results with reference standards. Furthermore, its thermal stability and degradation pathways are critical for storage and handling protocols, addressing common concerns about chemical shelf life and compatibility.

From a commercial perspective, Benzeneethanimidamide, N-hydroxy-4-nitro- is traded as a fine chemical, with suppliers emphasizing batch consistency and regulatory documentation. Buyers often inquire about "CAS 42191-47-9 suppliers" or "pricing trends" to secure reliable sources. The compound's niche applications in photocatalysis and nanomaterial synthesis further underscore its relevance in cutting-edge research.

In summary, Benzeneethanimidamide, N-hydroxy-4-nitro- (CAS No. 42191-47-9) is a multifaceted compound with broad scientific and industrial significance. Its structural features and reactivity make it indispensable in synthetic chemistry, while emerging applications align with contemporary trends in sustainability and advanced materials. As research continues to uncover new uses, this compound will likely remain a focal point in chemical innovation.

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